molecular formula C7H15NO4 B7874998 2-(bis(2-hydroxyethyl)amino)propanoic Acid

2-(bis(2-hydroxyethyl)amino)propanoic Acid

Cat. No.: B7874998
M. Wt: 177.20 g/mol
InChI Key: HPAOINJNCZZVSP-UHFFFAOYSA-N
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Description

2-(bis(2-hydroxyethyl)amino)propanoic acid is an organic compound with the molecular formula C7H15NO4. It is characterized by the presence of two hydroxyethyl groups and an amino group attached to a propanoic acid backbone. This compound is known for its solubility in water and stability, making it a valuable substance in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(bis(2-hydroxyethyl)amino)propanoic acid can be synthesized through the reaction of propanoic acid derivatives with bis(2-hydroxyethyl)amine. One common method involves the reaction of propanoic acid with bis(2-hydroxyethyl)amine under controlled conditions to yield the desired product[2][2]. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps to remove any impurities and ensure the high purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(bis(2-hydroxyethyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

2-(bis(2-hydroxyethyl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(bis(2-hydroxyethyl)amino)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bis(2-hydroxyethyl)amino)propanoic acid is unique due to its specific combination of hydroxyethyl and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility and stability characteristics .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-6(7(11)12)8(2-4-9)3-5-10/h6,9-10H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAOINJNCZZVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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